molecular formula C21H17IN2O3 B3735163 N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide

N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide

Cat. No. B3735163
M. Wt: 472.3 g/mol
InChI Key: XQYYXVSSNFRWNU-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1998 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide acts as a competitive antagonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This blockade of the receptor leads to a reduction in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models, and to have anxiolytic and antidepressant effects. It has also been shown to affect appetite and metabolism, and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it useful for studying the endocannabinoid system. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research involving N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide. One area of focus is the development of more potent and selective cannabinoid receptor antagonists, which could have therapeutic potential for a range of conditions. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain and neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.

Scientific Research Applications

N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used as a tool to understand the mechanism of action of cannabinoids and to investigate the therapeutic potential of cannabinoid receptor antagonists. This compound has been shown to be effective in blocking the effects of cannabinoids in various animal models, including pain, inflammation, and anxiety.

properties

IUPAC Name

N-[(E)-3-anilino-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O3/c1-14-11-12-16(27-14)13-19(21(26)23-15-7-3-2-4-8-15)24-20(25)17-9-5-6-10-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYYXVSSNFRWNU-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide

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